2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chloro-2-methylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a nitroanilino group, and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common method includes the nitration of aniline derivatives, followed by sulfonylation and acylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce various substituted acetamides.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chloro-2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzenesulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide
- 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(5-chloro-2-methoxyphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chloro-2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a benzenesulfonyl group allows for diverse chemical transformations and interactions with biological targets.
This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-chloro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-15-12-16(22)10-11-20(15)23-21(26)14-24(17-6-5-7-18(13-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-13H,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFDMEVNGTXEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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